3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a complex carbohydrate compound, specifically a sialylated disaccharide. Its molecular formula is and it has a CAS number of 81693-22-3. This compound consists of a sialic acid moiety (N-acetylneuraminic acid) linked to N-acetyllactosamine, which is a disaccharide formed from N-acetylglucosamine and galactose. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical applications .
3'-SLN is thought to be involved in various cellular processes by interacting with other molecules on cell surfaces. Here are two potential mechanisms:
The chemical reactivity of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt primarily involves glycosidic bond formation and hydrolysis. The sialic acid component can undergo hydrolysis under acidic conditions, releasing N-acetylneuraminic acid. Additionally, it can participate in enzymatic reactions catalyzed by sialidases, which cleave sialic acids from glycoproteins and glycolipids. Such reactions are significant in biological systems, particularly in cell signaling and pathogen interactions .
This compound exhibits various biological activities, particularly in the context of cell recognition and interaction. Sialylated glycans like 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt are known to play crucial roles in cellular processes such as immune response modulation and pathogen adhesion. For instance, influenza viruses utilize sialic acid residues on host cells for attachment and entry, indicating that this compound may serve as a receptor analogue in virology studies . Additionally, it has been implicated in the regulation of cell signaling pathways due to its involvement in cellular interactions.
The synthesis of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can be achieved through several methods:
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has several applications across different fields:
Interaction studies involving 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt focus on its role as a ligand for various pathogens and cell receptors. Research has shown that this compound can inhibit the binding of certain viruses to host cells by mimicking natural receptors. For example, studies have demonstrated its ability to block influenza virus attachment to epithelial cells, highlighting its potential as a therapeutic agent . Furthermore, it is also investigated for its interactions with lectins and other carbohydrate-binding proteins.
Several compounds share structural similarities with 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt. Below is a comparison with some notable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3'-Sialyllactose | Contains sialic acid linked to lactose | Important for infant nutrition; found in human milk |
N-Acetylneuraminic Acid | Free form of sialic acid | Plays a critical role in cell signaling |
N-Acetyllactosamine | Lacks sialic acid moiety | Simpler structure; involved in basic glycan biology |
3'-A-Sialyllactosamine Sodium Salt | Similar linkage but different stereochemistry | Specific binding properties relevant to avian viruses |
Each of these compounds plays distinct roles in biological systems, but 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is unique due to its dual functionality as both a carbohydrate and a receptor analogue, making it particularly valuable in research related to infectious diseases and cellular interactions .